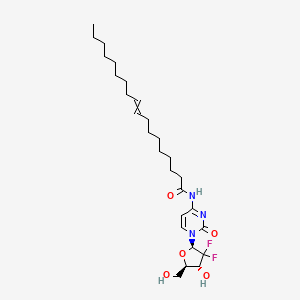
2'-Deoxy-2',2'-difluoro-N-octadec-9-enoylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine is a synthetic nucleoside analog This compound is characterized by the presence of fluorine atoms at the 2’ position of the deoxyribose sugar and an octadec-9-enoyl group attached to the cytidine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine typically involves multiple steps, starting from a protected ribofuranose derivative. The key steps include:
Fluorination: Introduction of fluorine atoms at the 2’ position of the ribofuranose sugar. This is often achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Glycosylation: Coupling of the fluorinated sugar with a protected cytidine base. This step usually requires a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: Removal of protecting groups to yield the final nucleoside analog.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Fine-tuning temperature, solvent, and catalyst concentrations to maximize yield.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a research reagent in molecular biology.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Polymerases: The presence of fluorine atoms can disrupt the activity of DNA and RNA polymerases, leading to chain termination.
Induce Mutations: The compound can cause mutations in the viral genome, rendering the virus non-infectious.
Trigger Apoptosis: In cancer cells, it can induce apoptosis by interfering with DNA replication and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine is unique due to its specific structural modifications. Similar compounds include:
2’-Deoxy-2’,2’-difluorocytidine: Known for its antiviral properties.
2’-Deoxy-2’-fluoro-β-D-arabinonucleic acid (2’F-ANA): Used in gene silencing and antisense therapies.
Gemcitabine: A well-known chemotherapeutic agent used in the treatment of various cancers.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.
Eigenschaften
CAS-Nummer |
210829-32-6 |
|---|---|
Molekularformel |
C27H43F2N3O5 |
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]octadec-9-enamide |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(34)30-22-18-19-32(26(36)31-22)25-27(28,29)24(35)21(20-33)37-25/h9-10,18-19,21,24-25,33,35H,2-8,11-17,20H2,1H3,(H,30,31,34,36)/t21-,24-,25-/m1/s1 |
InChI-Schlüssel |
JYJZIVPBAHOHBS-NQHRYMMQSA-N |
Isomerische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


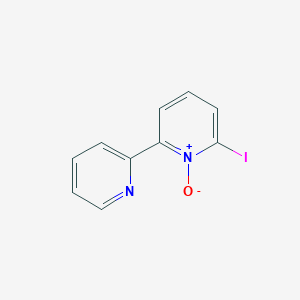
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
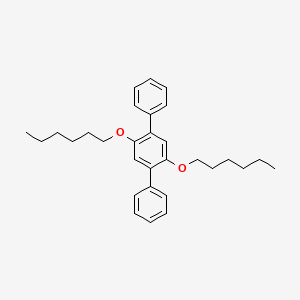
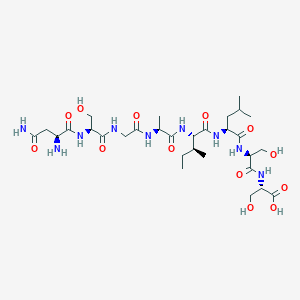
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
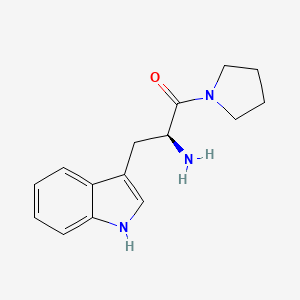
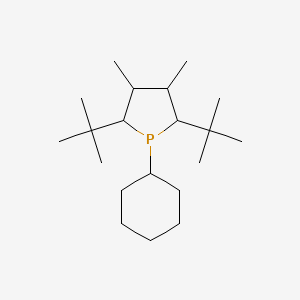
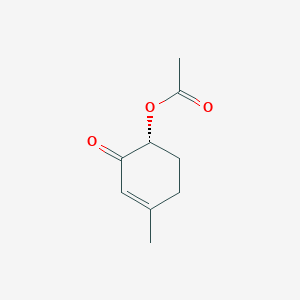
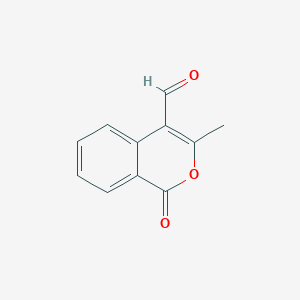
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
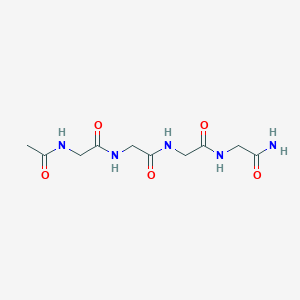

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
